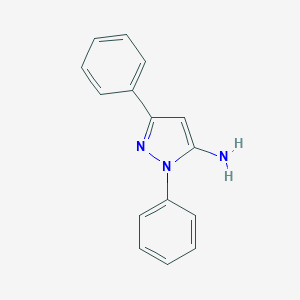

1,3-Diphenyl-1H-pyrazol-5-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-diphenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOFMEWDEKEVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201777 | |

| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-71-8 | |

| Record name | 1,3-Diphenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 5-amino-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diphenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Pyrazole Core in Contemporary Chemical and Biological Research

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. numberanalytics.comontosight.ai Its unique structural and electronic properties make it a versatile scaffold for the development of a wide array of functional molecules. rsc.orgglobalresearchonline.net Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. mdpi.comresearchgate.net The presence of this core in several commercially successful drugs underscores its therapeutic potential. nih.gov

The versatility of the pyrazole ring allows for the introduction of various functional groups, enabling the fine-tuning of a compound's physicochemical and biological properties. researchgate.net This adaptability has led to its use in diverse applications, from pharmaceuticals and agrochemicals to dyes and fluorescent materials. numberanalytics.comglobalresearchonline.net

Historical Trajectory of Research on 1,3 Diphenyl 1h Pyrazol 5 Amine

The journey of pyrazole (B372694) chemistry began in 1883 when Ludwig Knorr first described this class of compounds. mdpi.com The synthesis of the parent pyrazole was achieved by Eduard Buchner in 1889. mdpi.com Since these initial discoveries, the field has expanded significantly, with numerous methods developed for the synthesis of substituted pyrazoles. mdpi.com

One of the foundational methods for creating pyrazole derivatives is the Knorr synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648). mdpi.comwikipedia.org Research into specific derivatives like 1,3-Diphenyl-1H-pyrazol-5-amine has benefited from these foundational synthetic strategies. For instance, a common route to this compound involves the cyclization of benzoylacetonitrile (B15868) with phenylhydrazine (B124118). researchgate.net This straightforward synthesis has made the compound readily accessible for further investigation.

Early studies laid the groundwork for understanding the fundamental reactivity and properties of the pyrazole ring. Modern research on this compound and its analogs builds upon this historical knowledge, exploring its potential in more complex applications.

Current Research Frontiers and Unexplored Avenues for 1,3 Diphenyl 1h Pyrazol 5 Amine

Classical Synthesis Protocols and Their Evolution

The foundational methods for synthesizing the pyrazole (B372694) core of this compound have been well-established for decades. These classical routes, primarily centered around cyclocondensation reactions, have undergone significant evolution, paving the way for more sophisticated approaches.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Dicarbonyl Compounds

The most traditional and widely recognized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov In the context of this compound, this typically involves the reaction of phenylhydrazine (B124118) with a suitable β-ketonitrile or a related 1,3-dielectrophile.

A common precursor used in this synthesis is an α-cyanoketone or its enamine equivalent, such as 3-aminocrotononitrile (B73559). nih.gov The reaction proceeds through the initial condensation of the hydrazine with one of the carbonyl (or cyano) groups, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the aromatic pyrazole ring. The general reaction tolerates a variety of functional groups, although the reaction of unsymmetrical dicarbonyl compounds with substituted hydrazines can sometimes lead to a mixture of regioisomers. nih.gov

Key factors influencing the outcome of these reactions include the choice of solvent (often ethanol (B145695) or acetic acid), reaction temperature (typically reflux conditions), and the potential use of an acid or base catalyst to facilitate the condensation and cyclization steps. ekb.eg

Multi-component Reaction Approaches for Pyrazole Ring Formation

For the synthesis of the 5-aminopyrazole core, a prevalent MCR is the three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine. researchgate.netnih.gov This reaction proceeds through a tandem Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and tautomerization to yield the final 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative. While this produces a 4-carbonitrile substituted pyrazole, the underlying principle demonstrates a powerful MCR approach to the 5-aminopyrazole skeleton.

Various catalysts have been employed to facilitate these reactions, including novel magnetic nanocatalysts, which offer high efficiency and ease of recovery. researchgate.nettandfonline.com The choice of catalyst and reaction conditions can be optimized to achieve high yields, often under mild conditions. researchgate.net

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and environmentally benign processes. This has led to the emergence of advanced strategies for the synthesis of this compound and its derivatives, emphasizing one-pot techniques, catalyst-free conditions, and alternative energy sources like microwave irradiation.

One-Pot Synthesis Techniques

One-pot syntheses, which often encompass MCRs, are designed to minimize solvent usage, reduce reaction time, and simplify workup procedures by performing multiple reaction steps in a single vessel without isolating intermediates. semanticscholar.orgepa.gov

Several one-pot methods for synthesizing pyrazoles have been developed. For instance, a one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles can be achieved by reacting aromatic aldehydes, malononitrile, and phenylhydrazine derivatives together. nih.gov Another innovative one-pot approach involves the in-situ generation of the hydrazine precursor from arylboronic acids, which then reacts with a 1,3-dicarbonyl compound to form the pyrazole. nih.gov A mechanochemical ball-milling technique has also been reported for the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine, offering a solvent-free and highly efficient alternative to traditional solution-phase methods. semanticscholar.orgepa.gov

Catalyst-Free Synthesis Protocols

A significant advancement in green synthesis is the development of catalyst-free reactions, which eliminate the cost, toxicity, and waste associated with catalysts. Several studies have reported the successful synthesis of 5-aminopyrazole derivatives without the need for a catalyst. nih.govresearchgate.net

These reactions are typically performed in environmentally friendly "green" solvents, such as a mixture of water and ethanol, at room temperature. nih.govresearchgate.net The inherent reactivity of the starting materials—aromatic aldehydes, malononitrile, and phenylhydrazine—is sufficient to drive the reaction to completion, affording the desired products in good to excellent yields. researchgate.net The simplicity of these protocols, combined with their adherence to green chemistry principles, makes them highly attractive for the large-scale synthesis of pyrazole derivatives. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. nih.gov The synthesis of this compound and its analogues has benefited significantly from this technology.

A microwave-mediated process for preparing 1-aryl-1H-pyrazole-5-amines involves reacting an aryl hydrazine with 3-aminocrotononitrile or an α-cyanoketone in an aqueous solution of hydrochloric acid. nih.gov This method is remarkably efficient, with reactions typically completing in 10-15 minutes at 150 °C, yielding the desired products in the 70-90% range after simple workup. nih.gov

Other studies have explored solvent-free, microwave-accelerated reactions, sometimes using a solid support like montmorillonite (B579905) K-10 or potassium carbonate, which further enhances the green credentials of the synthesis. rsc.orgresearchgate.net The combination of microwave irradiation with deep eutectic solvents (DESs) has also proven highly effective, achieving yields as high as 95-97%.

Synthetic Methodologies Overview

The following tables provide a summary of the various synthetic strategies discussed, highlighting the conditions and reported efficiencies.

Table 1: Multi-component and One-Pot Synthesis of 5-Aminopyrazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Phenylhydrazine | SnO–CeO2 nanocomposite / Water | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 81–96% | researchgate.net |

| Aromatic Aldehyde, Malononitrile, Phenylhydrazine | Fe3O4-based nanocatalyst / Solvent-free | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | High | tandfonline.com |

| Chalcone, Hydrazine | Sodium Persulfate / Ball-milling | 3,5-diphenyl-1H-pyrazole | High | semanticscholar.orgepa.gov |

| Aromatic Aldehyde, Malononitrile, Phenylhydrazine | None / Water-Ethanol, RT | 5-amino-1,3-aryl-1H-pyrazole-4-carbonitrile | Good-Excellent | nih.govresearchgate.net |

Table 2: Microwave-Assisted Synthesis of 1-Aryl-5-aminopyrazoles

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference(s) |

|---|---|---|---|---|

| Aryl Hydrazine, 3-Aminocrotononitrile/α-cyanoketone | 1 M HCl (aq) / 150 °C, MW | 10-15 min | 70–90% | nih.gov |

| Isatins, Enolizable Diketones, this compound | Choline Chloride:Lactic Acid (DES) / 60°C, MW | 20 min | 95% | |

| Alk-3-yn-1-ones, Hydrazines | Montmorillonite K-10 / Solvent-free, MW | Not specified | 72–91% | rsc.org |

| 4-Acetyl-1,3-diphenyl-1H-pyrazol-5(4H)-one, Thiosemicarbazide | Acetic Acid / MW | 10 min | Not specified | nih.gov |

Ultrasound and Mechanochemical Synthesis Innovations

In the pursuit of greener and more efficient chemical processes, ultrasound and mechanochemical methods have emerged as powerful alternatives to conventional heating. These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions.

Ultrasound-assisted synthesis, a field known as sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. An ultrasound-assisted preparation of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides from chalcones and aminoguanidine (B1677879) hydrochloride has been described as an efficient and clean method. nih.gov This approach highlights the potential of sonication to facilitate the synthesis of pyrazole-related structures. nih.govscilit.com Studies on the synthesis of pyrazolone (B3327878) derivatives have also employed ultrasound, reacting β-ketoester compounds with hydrazine hydrate (B1144303) or phenylhydrazine, resulting in high yields of the desired products without the need for further purification. researchgate.net

Mechanochemical synthesis, which involves inducing reactions through mechanical force such as grinding, is another green chemistry approach that minimizes solvent use. While specific examples for this compound are not prevalent, the principles are widely applicable to heterocyclic synthesis.

Table 1: Comparison of Synthetic Methods for Pyrazole Derivatives

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Ultrasound-Assisted | Reaction of chalcones with aminoguanidine hydrochloride | Efficient, clean conditions, reduced reaction times | nih.gov |

| Ultrasound-Assisted | Reaction of β-ketoester compounds with hydrazines | High yields, pure product without recrystallization | researchgate.net |

Solvent-Based Regioselectivity in Synthesis

The regioselectivity of pyrazole synthesis, particularly for creating specific isomers of polysubstituted pyrazoles, is critically influenced by the reaction solvent. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to two possible regioisomers. The choice of solvent can dictate the preferential formation of one isomer over the other.

Research on the synthesis of 1,3,4,5-tetrasubstituted pyrazoles through 1,3-dipolar cycloaddition reactions has involved extensive screening of solvents to optimize reaction conditions and achieve high regioselectivity. nih.gov For instance, in the synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, the solvent plays a crucial role alongside the catalyst in ensuring high selectivity, yielding only the desired isomer. researchgate.net In some cases, the use of ionic liquids or deep eutectic solvents has been shown to enhance regioselectivity and reaction efficiency. nih.govresearchgate.net The condensation of substituted anilines with 5-chloro-1H-pyrazole-4-carbaldehydes is noted to be non-regioselective, underscoring the importance of developing methods where regioselectivity can be controlled. researchgate.net

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and expanding their scope. The formation of the this compound core structure has been the subject of mechanistic investigations.

Proposed Reaction Mechanisms for Core Structure Formation

The most common pathway for the synthesis of this compound involves the condensation of a β-ketonitrile, such as benzoylacetonitrile (B15868), with phenylhydrazine. The generally accepted mechanism proceeds through several key steps:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the phenylhydrazine on the carbonyl group of the β-ketonitrile, forming a hydrazone intermediate.

Intramolecular Cyclization: The amino group of the hydrazone then attacks the nitrile carbon, leading to an intramolecular cyclization.

Tautomerization/Aromatization: The resulting cyclic intermediate undergoes tautomerization to yield the stable aromatic 5-aminopyrazole ring.

An alternative pathway involves the reaction of phenylhydrazine with ethyl 2,4-dioxo-4-phenylbutanoate, which also proceeds via an initial hydrazone formation followed by intramolecular cyclization to form the pyrazole ring. In the case of 1,3-dipolar cycloadditions for synthesizing tetrasubstituted pyrazoles, the proposed mechanism involves the in situ generation of nitrilimines from hydrazonyl chlorides, which then react with an enaminone as the dipolarophile. nih.gov

Investigation of Intermediate Species in Synthetic Pathways

The identification and characterization of reaction intermediates provide direct evidence for a proposed mechanism. In the synthesis of pyrazoles, the hydrazone is a widely accepted key intermediate. nih.gov Spectroscopic studies and trapping experiments can be used to detect its presence.

In iodine-catalyzed multicomponent reactions for the synthesis of 4-(arylselanyl)-1H-pyrazol-5-amines, a hydrazone intermediate is proposed to undergo cyclization and oxidative aromatization to yield the 1H-pyrazol-5-amine. nih.gov This pyrazole then reacts with an electrophilic selenium species, also generated in situ. nih.gov In phosphine-catalyzed (3+2) cycloaddition reactions, zwitterionic intermediates are often implicated in the reaction pathway. acs.org For the synthesis of tetrasubstituted pyrazoles, nitrilimines have been identified as crucial 1,3-dipole intermediates, generated from hydrazonyl chlorides in the presence of a base. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

To improve the practical utility of synthetic methods, significant effort is dedicated to optimizing reaction conditions to maximize product yields and minimize waste.

Catalysis in this compound Synthesis (e.g., Iodine-Catalyzed, Metal-Catalyzed)

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new reactions and enhancing the efficiency of existing ones.

Iodine-Catalysis: Molecular iodine has emerged as a versatile and environmentally benign catalyst for various organic transformations. It has been successfully employed in a one-pot, three-component reaction to synthesize 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov In this system, iodine is believed to catalyze both the cyclization process and the subsequent C-H selenylation step, with yields reaching up to 96%. nih.govrsc.org The proposed catalytic cycle involves the oxidation of diaryl diselenide by iodine to generate an electrophilic selenium species and the regeneration of the iodine catalyst by atmospheric oxygen. nih.gov

Metal-Catalysis: A wide array of metal catalysts have been utilized for the synthesis of pyrazole derivatives, often enabling novel reaction pathways and high efficiency.

Rhodium(III)-Catalysis: A Rh(III)-catalyzed C-H activation and cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynes in a [5+1] annulation reaction. rsc.org

Copper(I)-Catalysis: A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been used for the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles, demonstrating high activity and selectivity with excellent yields (85–93%) in short reaction times (15–27 min). nih.gov

Other Metal Catalysts: Various other heterogeneous catalysts, such as alumina-silica-supported MnO2 and SnO–CeO2 nanocomposites, have been developed for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives under green conditions, offering advantages like easy recovery and reusability. researchgate.net

Table 2: Catalytic Systems for the Synthesis of this compound and Derivatives

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Molecular Iodine (I₂) (50 mol%) | Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | 4-(Arylselanyl)-1H-pyrazol-5-amines | One-pot, multicomponent, good to excellent yields (24-96%) | nih.gov |

| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, Malononitrile, Phenyl hydrazine | 5-Amino-1H-pyrazole-4-carbonitriles | Eco-friendly, short reaction times (15-27 min), excellent yields (85-93%), reusable catalyst | nih.gov |

| Rhodium(III) | Phenyl-1H-pyrazol-5-amine, Alkynes | Pyrazolo[1,5-a]quinazolines | C-H activation/cyclization, [5+1] annulation, high atom economy | rsc.org |

| Alumina-silica-supported MnO₂ | Substituted benzaldehydes, Malononitrile, Phenyl hydrazine | 5-Amino-1H-pyrazole-4-carbonitriles | Recyclable catalyst, room temperature, green solvent (water) | researchgate.net |

Solvent Effects and Reaction Environment Optimization

The selection of a solvent is a critical parameter in the synthesis of pyrazole derivatives, as it can significantly influence reaction rates, yields, and even the course of the reaction. Research into the synthesis of aminopyrazoles has explored a range of solvents, from polar aprotic to nonpolar and even "green" solvents like water.

In the synthesis of N-arylsulfonyl-3-aryl-5-aminopyrazoles, a study demonstrated the profound impact of the solvent on the yield of the bromination product. The use of dimethyl sulfoxide (B87167) (DMSO) resulted in an excellent yield of 95%, whereas other solvents such as dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) provided good yields ranging from 70-82%. In contrast, less polar or protic solvents like n-hexane and ethanol led to significantly lower yields. This highlights the advantageous nature of polar aprotic solvents in this specific transformation.

The move towards more environmentally benign syntheses has led to the exploration of water as a reaction medium. For instance, a one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been successfully developed using water as a green solvent at room temperature. longdom.org Similarly, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in aqueous media, with water proving to be a superior solvent compared to common organic alternatives.

Solvent-free conditions represent another green chemistry approach that has been successfully applied. The synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives has been achieved with high yields and short reaction times under solvent-free conditions using a nano-magnetic catalyst. researchgate.net This methodology not only simplifies the work-up procedure but also minimizes the generation of hazardous waste.

The following table summarizes the effect of different solvents on the yield of pyrazole derivatives as reported in various studies.

| Solvent | Reactants/Reaction Type | Yield (%) | Reference |

| DMSO | Halogenation of 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95 | |

| DMF | Halogenation of 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 70-82 | |

| MeCN | Halogenation of 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 70-82 | |

| EtOAc | Halogenation of 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 70-82 | |

| DCM | Halogenation of 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 70-82 | |

| Ethanol | Halogenation of 3-phenyl-1-tosyl-1H-pyrazol-5-amine | Low | |

| 1,4-Dioxane | Halogenation of 3-phenyl-1-tosyl-1H-pyrazol-5-amine | Low | |

| n-Hexane | Halogenation of 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 65 | |

| Water | Synthesis of 5-amino-1H-pyrazole-4-carbonitriles | High (81-96) | longdom.org |

| Ethanol/Water | Synthesis of pyrimidine-trione derivatives | - | beilstein-journals.org |

| Solvent-free | Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles | High | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a crucial factor that governs the kinetics and thermodynamics of chemical reactions. In the synthesis of this compound and its analogues, temperature control is essential for achieving optimal yields and minimizing side reactions.

Many synthetic procedures for pyrazole derivatives are conducted at elevated temperatures to drive the reaction to completion. For instance, the synthesis of various 1,3-diphenylpyrazole derivatives has been reported at temperatures ranging from 120°C to 160°C. organic-chemistry.orgnih.gov An Ullman coupling reaction to produce a complex pyrazole derivative was conducted by heating the reaction mixture for 15 hours at 140°C in DMF. mdpi.com Another synthesis involved refluxing in ethanolic NaOH at 120°C. organic-chemistry.org

However, the development of highly efficient catalytic systems has enabled some syntheses to proceed at milder conditions. The halogenation of a pyrazol-5-amine derivative, for example, proceeds smoothly at room temperature. The synthesis of certain pyrazole derivatives has also been achieved at ambient temperature (25°C) in water. longdom.org

The influence of pressure on the synthesis of this compound is not as extensively documented as solvent and temperature effects. Most reported syntheses are conducted at atmospheric pressure. However, high-pressure synthesis has been shown to be a valuable tool in cases where conventional thermal conditions are ineffective. For the synthesis of enantiomerically pure C-6 substituted pyrazolo[3,4-d]pyrimidines, high pressure at ambient temperature was successful, whereas refluxing at atmospheric pressure failed to yield the desired product. nih.gov This suggests that for certain challenging transformations in pyrazole chemistry, pressure can be a critical parameter to achieve the desired outcome. Conversely, some modern multicomponent reactions for pyrazole synthesis are explicitly noted to not require high pressure. rsc.org

The following table provides a summary of the reaction temperatures used in the synthesis of various pyrazole derivatives.

| Temperature (°C) | Reaction Details | Reference |

| Room Temperature | Halogenation of 3-phenyl-1-tosyl-1H-pyrazol-5-amine | |

| Room Temperature | Synthesis of 5-amino-1H-pyrazole-4-carbonitriles in water | longdom.org |

| 100 | Dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine in toluene | mdpi.com |

| 120 | Reflux in n-butanol | organic-chemistry.org |

| 120 | Reflux in ethanolic NaOH | organic-chemistry.org |

| 130 | Ullmann coupling reaction in DMF | |

| 140 | Ullmann coupling reaction in DMF | mdpi.com |

| 160 | Reaction with ammonium (B1175870) acetate | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Design Principles for Derivative Synthesis

The design of novel this compound derivatives is guided by established principles that aim to optimize their biological activity and drug-like properties.

Rational Design Based on Structure-Activity Relationships

Rational drug design leverages the understanding of how a molecule's structure relates to its biological activity (Structure-Activity Relationship or SAR). By identifying the key structural features responsible for a compound's therapeutic effects, chemists can design more potent and selective analogues. For instance, in the development of pyrazole-based inhibitors, the 1,3-diphenyl-1H-pyrazole core has been identified as a significant contributor to hydrophobic interactions with biological targets. nih.gov

SAR studies have shown that modifications at various positions of the pyrazole ring and its substituents can dramatically influence activity. For example, the introduction of specific groups on the phenyl rings can enhance binding affinity to target proteins. This approach has been successfully used to develop potent inhibitors for various enzymes.

Combinatorial Library Synthesis of this compound Analogues

Combinatorial chemistry is a powerful tool for generating large and diverse collections of compounds for high-throughput screening. acs.orgrsc.org This technique allows for the rapid synthesis of numerous analogues by systematically combining different building blocks. In the context of this compound, combinatorial approaches have been employed to create extensive libraries of derivatives. berkeley.edu

These libraries are often synthesized using multicomponent reactions, where three or more reactants combine in a single step to form a complex product. mdpi.comresearchgate.nettandfonline.com This method is highly efficient and allows for the introduction of a wide range of substituents at different positions of the pyrazole scaffold. The resulting libraries can then be screened to identify compounds with desired biological activities.

Strategies for Substituent Introduction and Modification

The functionalization of the this compound core is achieved through various synthetic strategies that allow for the introduction and modification of substituents at different positions.

Functionalization at the Pyrazole Ring (e.g., C4 Position)

The C4 position of the pyrazole ring is a common site for functionalization. The introduction of various groups at this position can significantly impact the compound's properties. For example, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives has been achieved through one-pot, multicomponent protocols. researchgate.nettandfonline.com These reactions often involve the condensation of substituted benzaldehydes, malononitrile, and phenylhydrazine. researchgate.nettandfonline.com

Furthermore, the C4 position can be acylated to introduce a variety of acyl groups. rsc.org This reaction is typically carried out using an acyl chloride in the presence of a base. The resulting 4-acyl-1,3-diphenyl-1H-pyrazol-5-amine derivatives can serve as versatile intermediates for further modifications.

Modification of the Amino Group (e.g., Acylation, Schiff Base Formation)

The amino group at the C5 position is another key site for functionalization. It can readily undergo acylation to form amides or participate in condensation reactions to form Schiff bases.

Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to introduce a wide range of acyl groups. globalresearchonline.net This modification can alter the compound's polarity, solubility, and biological activity.

Schiff Base Formation: The reaction of the amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). rasayanjournal.co.inresearchgate.netekb.egekb.eg This reaction is a versatile method for introducing a diverse array of substituents. For example, a series of Schiff bases have been synthesized by condensing 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with various primary amines. rasayanjournal.co.inekb.eg

Diversification via Phenyl Group Modifications

The two phenyl groups attached to the pyrazole ring at positions 1 and 3 offer ample opportunities for diversification. Substituents can be introduced onto these rings to modulate the electronic and steric properties of the molecule. This can be achieved by using substituted phenylhydrazines or substituted acetophenones as starting materials in the pyrazole synthesis. mdpi.com

Advanced Coupling Reactions for Complex Derivatives

Modern organic synthesis relies heavily on coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For the derivatization of this compound, several advanced coupling methodologies are particularly effective, enabling the construction of molecules with increased complexity and tailored properties.

Oxidative Dehydrogenative Coupling Reactions

Oxidative dehydrogenative coupling has emerged as a powerful tool for the formation of new bonds, avoiding the need for pre-functionalized starting materials. In the context of pyrazol-5-amines, this strategy has been successfully employed to synthesize novel azo compounds. These reactions can proceed via different catalytic systems, leading to selectively functionalized products.

One prominent method involves an iodine-mediated oxidative coupling. This reaction simultaneously installs a C-I bond at the 4-position of the pyrazole ring and forms an N=N double bond through an intermolecular dehydrogenative process. nih.govnih.gov The use of tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of iodine is crucial for this transformation. The resulting iodo-substituted azopyrroles are versatile intermediates that can undergo further modifications, for instance, through Sonogashira cross-coupling with terminal alkynes. nih.govnih.gov

Alternatively, a copper-catalyzed system can be used to achieve a direct oxidative N-N coupling of pyrazol-5-amines, leading to the formation of symmetrical heteroaryl azo compounds without halogenation of the pyrazole ring. nih.gov This approach also relies on an oxidant like TBHP and demonstrates how the choice of catalyst (iodine vs. copper) can selectively control the reaction pathway and the final product structure. nih.govresearchgate.net

The proposed mechanism for the iodine-mediated reaction involves the formation of an N-iodo intermediate, followed by homolytic cleavage and radical recombination to form a hydrazine intermediate, which is then oxidized to the final azo product. nih.gov For the copper-catalyzed reaction, a single-electron transfer (SET) process is suggested, where the Cu(II) species, generated in situ, oxidizes the amino group to an amino radical cation, which then couples and oxidizes to the azo compound. nih.gov

Table 1: Examples of Oxidative Dehydrogenative Coupling of Pyrazol-5-amines Reaction conditions and yields are based on studies with various substituted pyrazol-5-amines, which serve as a model for the reactivity of this compound.

| Catalyst/Reagent | Oxidant | Solvent | Temperature | Product Type | Yield (%) | Reference |

| I₂ | TBHP | EtOH | 50 °C | 4-Iodo-azopyrrole | 86 | nih.govresearchgate.net |

| CuI | TBHP | EtOH | 60 °C | Azopyrrole | 78 | nih.gov |

| Cu(OAc)₂ | BPO | Dioxane | 100 °C | Azopyrrole | 81 | mdpi.com |

BPO = Benzoyl Peroxide

Ullman Coupling Reactions in Derivative Synthesis

The Ullmann reaction, a classic copper-catalyzed cross-coupling method, is instrumental in forming carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org Traditionally requiring harsh conditions, modern Ullmann-type reactions can be performed under milder conditions using soluble copper catalysts and various ligands. wikipedia.org This reaction is particularly useful for the arylation of amines, phenols, and thiols.

In the context of pyrazole derivatives, the Ullmann condensation provides a pathway to synthesize complex, highly conjugated systems. A specific application involves the synthesis of Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine}. mdpi.com In this multi-step synthesis, a precursor derived from 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde is coupled with tris(4-bromophenyl)amine. The key Ullmann coupling step is performed using electrolytic copper and 1,10-phenanthroline (B135089) as a ligand in a polar aprotic solvent like DMF at elevated temperatures. mdpi.com This demonstrates the power of the Ullmann reaction to build large, star-shaped molecules with potential applications in materials science, such as hole-transporting materials for photovoltaic devices. mdpi.com

The general mechanism for Ullmann-type reactions involves the formation of a copper(I) species that reacts with an aryl halide. wikipedia.orgorganic-chemistry.org For a C-N coupling (a Goldberg reaction), a copper(I) amide is proposed as a key intermediate, which then reacts with the aryl halide to form the desired C-N bond and a copper(I) halide. wikipedia.org

Table 2: Representative Ullmann Coupling for a 1,3-Diphenyl-1H-pyrazole Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Product | Yield (%) | Reference |

| N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine | Tris(4-bromophenyl)amine | Cu, KOH, 1,10-phenanthroline | DMF | 130 °C | Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine | 65 | mdpi.com |

Suzuki Coupling and Related Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govmdpi.com This methodology is widely used to synthesize biaryls, vinylarenes, and other conjugated systems.

For pyrazole derivatives, the Suzuki coupling is a key strategy for introducing aryl, heteroaryl, or vinyl substituents, typically at a halogenated position on the pyrazole ring. rsc.org While direct Suzuki coupling of this compound is not typical, a halogenated analogue (e.g., a 4-bromo-1,3-diphenyl-1H-pyrazol-5-amine) would be an excellent substrate for such transformations. The reaction generally employs a palladium catalyst, such as Pd(PPh₃)₄ or more advanced catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base (e.g., K₂CO₃ or K₃PO₄) and a suitable solvent system like dioxane/water. nih.govnih.gov

A significant challenge in coupling nitrogen-rich heterocycles with free N-H groups is potential catalyst inhibition. nih.gov However, the development of robust catalyst systems, often involving bulky phosphine (B1218219) ligands like XPhos, has enabled the successful coupling of unprotected azoles, including pyrazoles. nih.gov These methods allow for the functionalization of the pyrazole core under relatively mild conditions, providing access to a wide array of complex derivatives. nih.govrsc.org

Table 3: General Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazoles These conditions are based on published procedures for various bromo-pyrazoles and are applicable to derivatives of this compound.

| Pyrazole Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Temperature | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | DME | 80 °C | nih.gov |

| 4-Bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 °C | researchgate.net |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | 60 °C | rsc.org |

Synthesis of Pyrazolo-Fused Heterocyclic Systems

The 5-amino group of this compound is a versatile handle for the construction of fused heterocyclic systems. By reacting with appropriate biselectrophilic partners, the pyrazole ring can be annulated to form a variety of bicyclic and polycyclic structures of significant medicinal and material interest. beilstein-journals.org

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that are bioisosteres of purines and have attracted considerable attention in medicinal chemistry. mdpi.comnih.gov The most common and direct route to this scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgmdpi.com

In a typical synthesis, this compound can be reacted with a β-diketone, β-ketoester, or an α,β-unsaturated ketone in the presence of a catalyst. The reaction proceeds through a sequence of condensation, cyclization, dehydration, and often aromatization to yield the final fused pyridine (B92270) ring. beilstein-journals.org The choice of catalyst can range from simple acids like acetic acid to Lewis acids or transition metal catalysts, and the reaction conditions can often be optimized for high yields. mdpi.com For instance, reacting a 5-aminopyrazole with an α,β-unsaturated ketone can proceed via a Michael addition followed by intramolecular cyclization and dehydration. mdpi.com

Table 4: Synthetic Routes to Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles

| 5-Aminopyrazole Derivative | Co-reactant | Catalyst/Conditions | Product Type | Reference |

| 1-Phenyl-3-methyl-5-aminopyrazole | 1,3-Diketones | Glacial Acetic Acid | Substituted Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazole | Enaminone | Acetic Acid | Substituted Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| 1-Phenyl-3-methyl-5-aminopyrazole | α,β-Unsaturated Ketones | [bmim]Br (Ionic Liquid), 90 °C | Triaryl-Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| 5-Aminopyrazole | Alkynyl Aldehydes | Ag₂CO₃, DCE, 80 °C | C6-Substituted Pyrazolo[3,4-b]pyridine | tubitak.gov.tr |

Synthesis of Pyrazolo-Fused Pyridazines and Pyrazines

Beyond pyridines, the this compound core can be used to construct other fused six-membered heterocycles like pyridazines and pyrazines. These syntheses often rely on oxidative dimerization reactions where two molecules of the starting aminopyrazole are coupled.

A notable method employs a copper-catalyzed dimerization of 5-aminopyrazoles that can be switched to produce either dipyrazolo[3,4-c:4′,3′-e]pyridazines or dipyrazolo[3,4-b:3′,4′-e]pyrazines. mdpi.com The selectivity is controlled by the reaction conditions, particularly the choice of copper salt and oxidant. For example, using Cu(OAc)₂ as a catalyst in dioxane with benzoyl peroxide (BPO) as the oxidant at 100 °C favors the formation of the pyridazine (B1198779) product via C4-C4' and N-N coupling. mdpi.com In contrast, changing the conditions might promote C4-N5' and N5-C4' coupling to yield the pyrazine (B50134) isomer. This switchable synthesis provides an elegant and efficient route to two distinct and valuable fused heterocyclic systems from a single precursor. mdpi.com

Another approach to pyrazolo[3,4-c]pyridazines involves the cyclization of a suitable precursor, such as a diazotized aminopyrazole derivative, which is then coupled with an active methylene (B1212753) compound. researchgate.net

Table 5: Synthesis of Dipyrazolo-Fused Systems from 5-Aminopyrazoles Based on the dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine as a model system.

| Reactant | Catalyst | Oxidant | Solvent | Temperature | Product | Yield (%) | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)₂ | BPO | Dioxane | 100 °C | Dipyrazolo[3,4-c:4′,3′-e]pyridazine | 81 | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI | TBHP | Dioxane | 100 °C | Dipyrazolo[3,4-b:3′,4′-e]pyrazine | 65 | mdpi.com |

Formation of Pyrazolo-Fused Naphthyridines, Diazocanes, and Pyrroles

The fusion of a pyrazole ring with other nitrogen-containing heterocycles such as naphthyridines, diazocanes, and pyrroles can lead to novel molecular frameworks with unique properties. The amino group at the C5 position of this compound provides a reactive site for annulation reactions, enabling the construction of these complex structures.

Pyrazolo-fused naphthyridines, particularly pyrazolo[3,4-b]pyridines, can be synthesized from this compound through several established methods. One common approach involves the condensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction with α,β-unsaturated ketones in an ionic liquid like [bmim]Br at elevated temperatures can afford 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in excellent yields. This reaction is believed to proceed via a sequence of Michael addition, cyclization, dehydration, and subsequent aromatization.

A significant and versatile method for the synthesis of pyrazolo-fused 1,7-naphthyridines is the domino reaction of pyrazol-5-amines with arylglyoxals. nih.govacs.orgnih.govresearchgate.net This multicomponent reaction, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH) in a solvent like N,N-dimethylformamide (DMF), can lead to the formation of dipyrazolo-fused 1,7-naphthyridines. nih.govacs.orgnih.govresearchgate.net The reaction proceeds through a proposed double [3 + 2 + 1] heteroannulation, which involves the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Ref. |

| This compound | Arylglyoxal | p-TsOH / DMF | Dipyrazolo[3,4-b:4',3'-f] nih.govnih.govnaphthyridine derivative | nih.gov |

| This compound | α,β-Unsaturated Ketone | [bmim]Br | 1,4,6-Triaryl-1H-pyrazolo[3,4-b]pyridine derivative | |

| This compound | Alkynyl Aldehyde | Ag(CF3CO2) / TfOH / DMAc | Pyrazolo[3,4-b]pyridine derivative | mdpi.com |

This table presents a summary of reaction conditions for the synthesis of pyrazolo-fused naphthyridines.

The domino reaction between pyrazol-5-amines and arylglyoxals can be selectively directed towards the synthesis of pyrazolo-fused 1,3-diazocanes. nih.govacs.orgnih.govresearchgate.net The outcome of the reaction is highly dependent on the substituents present on the pyrazol-5-amine ring. When this compound is reacted with an arylglyoxal under similar conditions as the naphthyridine synthesis (p-TsOH in DMF), a novel dipyrazolo-fused 1,3-diazocane can be formed through an unusual [3 + 3 + 1 + 1] cyclization. nih.govacs.orgresearchgate.net This transformation provides access to a unique eight-membered heterocyclic system that is otherwise challenging to synthesize.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Ref. |

| This compound | Arylglyoxal | p-TsOH / DMF | Dipyrazolo[3,4-d:4',3'-g] nih.govnih.govdiazocine derivative | nih.gov |

This table summarizes the reaction conditions for the formation of pyrazolo-fused diazocanes.

The synthesis of pyrazolo-fused pyrroles from this compound is a less commonly reported transformation compared to the formation of naphthyridines and diazocanes. However, research has indicated that the domino reaction of arylglyoxals with pyrazol-5-amines can be manipulated to yield pyrrolo[2,3-c]pyrazoles. nih.govacs.orgnih.govresearchgate.net The key to this selectivity lies in adjusting the stoichiometric ratio of the reactants. By using a 1:2 ratio of arylglyoxal to the pyrazol-5-amine, the reaction pathway can be shifted to favor the formation of the pyrrolo[2,3-c]pyrazole core. This is proposed to occur through a [3 + 2] heterocyclization process. It is important to note that steric hindrance on the pyrazol-5-amine, such as in this compound, may predominantly lead to the formation of diazocanes even with altered stoichiometry, making the synthesis of the corresponding pyrrole (B145914) derivative more challenging. acs.org

| Reactant 1 | Reactant 2 (Ratio) | Catalyst/Solvent | Product | Ref. |

| Arylglyoxal | This compound (1:2) | p-TsOH / DMF | Pyrrolo[2,3-c]pyrazole derivative | nih.govacs.org |

This table outlines the reaction conditions for the synthesis of pyrazolo-fused pyrroles.

Spectroscopic and Structural Elucidation Techniques for 1,3 Diphenyl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazole (B372694) derivatives. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) spectra, the precise arrangement of atoms and the connectivity within the molecule can be established.

The ¹H NMR spectrum of 1,3-diphenyl-1H-pyrazol-5-amine and its derivatives provides key information about the chemical environment of the protons.

Aromatic Protons: The protons on the two phenyl rings typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns depend on the substitution on the phenyl rings. For instance, in derivatives like 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the aromatic protons show distinct multiplets corresponding to the different phenyl environments. rsc.org

Pyrazole Ring Proton (H-4): In this compound, the proton at the C-4 position of the pyrazole ring is expected to resonate as a singlet. Its chemical shift is influenced by the electronic nature of the substituents on the ring.

Amine (NH₂) Protons: The protons of the primary amine group at the C-5 position typically appear as a broad singlet. This signal's chemical shift is variable and can be influenced by the solvent, concentration, and temperature. In DMSO-d₆, this signal for 5-aminopyrazoles is often observed between δ 6.25 and 6.94 ppm. nih.gov The protons are also exchangeable with deuterium, a characteristic feature confirmed by adding D₂O to the NMR sample, which causes the signal to disappear.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, complementing the ¹H NMR data.

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) exhibit characteristic chemical shifts.

C-3 and C-5: These carbons, bonded to nitrogen atoms, are significantly deshielded and appear downfield. For example, in 5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile, the C-3 and C-5 carbons appear at approximately δ 153.4 and 145.8 ppm, respectively. rsc.org The C-5 carbon, bearing the amino group, is typically found at a slightly higher field than the C-3 carbon.

C-4: The C-4 carbon atom typically resonates at a much higher field compared to C-3 and C-5. In 5-amino-1-(4'-carboxyphenyl)-1H-pyrazole-4-carbonitrile, the C-4 signal is observed at δ 72.9 ppm. uminho.pt

Phenyl Ring Carbons: The carbons of the two phenyl rings appear in the aromatic region (approximately δ 115-140 ppm). The ipso-carbons (the carbons directly attached to the pyrazole ring) can often be distinguished from the other aromatic carbons. mdpi.com

Two-dimensional NMR techniques are crucial for confirming the structural assignments by revealing correlations between different nuclei.

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique in the same vein as correlation spectroscopy, DEPT experiments (e.g., DEPT-135 and DEPT-90) are used to differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the carbon signals correctly.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹J_CH coupling). researchgate.net It is invaluable for assigning the signals of protonated carbons in both the pyrazole and phenyl rings. For example, the signal for the H-4 proton would show a cross-peak with the C-4 carbon signal.

Confirming the substitution pattern on the pyrazole ring by observing correlations between the phenyl protons and the pyrazole carbons (C-3 and the ipso-carbon of the N-phenyl group).

Unambiguously differentiating between regioisomers, a common challenge in pyrazole synthesis. nih.govhelsinki.fi For instance, a three-bond correlation between the amino protons and the N-1 nitrogen in the ¹H,¹⁵N-HMBC spectrum can confirm the position of the substituents. helsinki.fi

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It can be used to confirm the regiochemistry by showing correlations between protons on the N-phenyl ring and protons on the pyrazole ring or its substituents. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives.

N-H Vibrations: The primary amine group (-NH₂) at the C-5 position gives rise to characteristic stretching vibrations. Typically, two distinct bands are observed in the 3200-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. rsc.org For example, in the related compound 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, these bands appear at 3447 and 3346 cm⁻¹. rsc.org An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of both the pyrazole and the aromatic phenyl rings appear in the 1400-1650 cm⁻¹ region. mdpi.com These often appear as a series of sharp to medium absorptions.

Aromatic C-H Vibrations: The stretching vibrations for the C-H bonds on the phenyl rings are typically observed just above 3000 cm⁻¹ (e.g., 3055 cm⁻¹). rsc.org The out-of-plane C-H bending vibrations appear in the fingerprint region (690-900 cm⁻¹) and can sometimes provide information about the substitution pattern of the phenyl rings.

Other Functional Groups: In derivatives, other characteristic bands will be present. For instance, a strong, sharp absorption around 2210-2240 cm⁻¹ would indicate the presence of a nitrile (-C≡N) group. rsc.orguminho.pt

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3200 - 3500 | rsc.org |

| Primary Amine (N-H) | Bending (Scissoring) | 1600 - 1650 | |

| Aromatic C-H | Stretching | > 3000 | rsc.org |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 | |

| Pyrazole & Phenyl (C=N, C=C) | Stretching | 1400 - 1650 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of the molecule, which helps to confirm its identity. The nominal molecular weight of this compound (C₁₅H₁₃N₃) is 235.28 g/mol . sigmaaldrich.com

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at an m/z value of 235. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Adduct Ions: In softer ionization techniques like electrospray ionization (ESI), the molecule is often observed as a protonated species [M+H]⁺ at m/z 236.11823 or as adducts with other ions, such as sodium [M+Na]⁺ at m/z 258.10017. uni.lu

Fragmentation Pattern: The fragmentation of the pyrazole ring and its substituents provides structural clues. While specific fragmentation data for the parent compound is not readily published, analysis of related structures like 1,3-diphenyl-1H-pyrazol-5-one (M+H = 237) shows characteristic fragments corresponding to the loss of small molecules and cleavage of the ring system, with major fragments observed at m/z 209, 195, 106, and 91. nih.gov The fragment at m/z 91 is characteristic of a tropylium (B1234903) ion (C₇H₇⁺), indicating the presence of a benzyl-type moiety, while m/z 105 could correspond to a benzoyl cation. The fragmentation of this compound would likely involve cleavages of the pyrazole ring and loss of the phenyl substituents.

| Ion | m/z (Predicted/Observed) | Technique | Reference |

| [M]⁺ | 235.11040 | Predicted | uni.lu |

| [M+H]⁺ | 236.11823 | Predicted (ESI) | uni.lu |

| [M+Na]⁺ | 258.10017 | Predicted (ESI) | uni.lu |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state conformation.

Ring Planarity: The central pyrazole ring in such compounds is typically found to be essentially planar. For example, in the structure of 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one, the pyrazole ring is nearly planar with only minor deviations. nih.gov

Torsion Angles: The two phenyl rings attached to the pyrazole core are not coplanar with the central ring due to steric hindrance. They are twisted out of the plane of the pyrazole ring by significant dihedral angles. In a derivative containing two diphenyl-pyrazole moieties, the dihedral angles between the pyrazole rings and their attached phenyl rings ranged from approximately 9° to 40°. researchgate.net

Intermolecular Interactions: In the crystal lattice, molecules are often linked by a network of intermolecular interactions. For aminopyrazoles, hydrogen bonding is a key feature. The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···O bonds with acceptor atoms on adjacent molecules, often leading to the formation of chains or layers. researchgate.net Additionally, C-H···π and π–π stacking interactions between the phenyl and pyrazole rings are common and play a significant role in stabilizing the crystal packing. nih.govresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel synthetic compounds, providing fundamental validation of a molecule's empirical formula. This method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) in the context of pyrazole derivatives—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed chemical structure. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the successful synthesis of the target compound and its purity.

For this compound and its derivatives, elemental analysis is routinely employed to confirm their composition. The empirical formula for the parent compound, this compound, is C₁₅H₁₃N₃. The expected elemental composition is approximately 76.57% carbon, 5.57% hydrogen, and 17.86% nitrogen. While specific experimental data for the parent amine is not always detailed in every study, the analysis of its derivatives is extensively documented, confirming the integrity of the core pyrazole structure after further reactions.

Research findings on various derivatives of this compound consistently demonstrate the utility of elemental analysis in structural confirmation. For instance, in the synthesis of complex pyrazole derivatives, the observed elemental composition aligns closely with the calculated values, substantiating the proposed molecular formulas.

Below are research findings for derivatives of this compound:

Table 1: Elemental Analysis Data for this compound Derivatives

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene mdpi.com | C₇₂H₅₁N₉ | C | 82.97 | 83.00 |

| H | 4.93 | 4.90 | ||

| N | 12.10 | 12.10 | ||

| 2-((3,4-dimethoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)methyl)malononitrile | C₂₅H₂₄N₂O₃ | C | 74.98 | 74.12 |

| H | 6.04 | 6.08 | ||

| N | 7.00 | 7.03 | ||

| 5-amino-2-((2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)methyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile nih.gov | C₂₈H₂₆N₄O₃ | C | 72.09 | 72.14 |

| H | 5.62 | 5.67 |

The data presented in the table showcases the precision of elemental analysis in modern chemical research. The close agreement between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen for these complex derivatives provides unequivocal support for their assigned structures, thereby validating the synthetic methodologies employed. mdpi.comnih.gov

Biological Activity and Pharmacological Potential of 1,3 Diphenyl 1h Pyrazol 5 Amine

Antimicrobial Efficacy and Mechanistic Investigations

Derivatives of the 1,3-diphenyl-1H-pyrazole structure have been synthesized and evaluated for their ability to combat microbial pathogens. These studies reveal a promising spectrum of activity against both bacteria and fungi.

The challenge of antibiotic resistance has spurred the search for new antibacterial agents. Research into derivatives of 1,3-diphenyl-1H-pyrazole has shown notable efficacy, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

In one study, a series of novel 1,3-diphenyl-1H-pyrazoles functionalized with phenylalanine-derived rhodanine (B49660) were synthesized. Several of these compounds demonstrated potent activity against MRSA, with Minimum Inhibitory Concentration (MIC) values of 1 µg/mL, which was superior to the standard drugs norfloxacin (B1679917) and oxacillin. nih.gov However, these compounds did not show activity against Gram-negative bacteria. nih.gov

Another study focused on new hybrid molecules combining pyrazole (B372694) with pyrimidine (B1678525) and thiazole (B1198619) moieties, derived from 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole. nih.gov The antimicrobial efficiency of these compounds was tested against several pathogenic strains, including MRSA. The results, measured by the Zone of Inhibition (ZOI), indicated that most of the synthesized molecules had moderate to high inhibitory power. nih.govnih.gov Specific compounds from this series showed strong antimicrobial potency against Bacillus subtilis at a low concentration of 5 μg/mL, and one derivative was particularly effective against MRSA with an MIC of 10 μg/mL. nih.gov

| Compound Series | Pathogenic Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Phenylalanine-derived rhodanine functionalized 1,3-diphenyl-1H-pyrazoles | MRSA | MIC | 1 µg/mL for most active compounds | nih.gov |

| Pyrazole-clubbed pyrimidine and thiazole hybrids | MRSA | MIC | 10 µg/mL for most active compound | nih.gov |

| Pyrazole-clubbed pyrimidine and thiazole hybrids | Bacillus subtilis | MIC | 5 µg/mL for several compounds | nih.gov |

In addition to antibacterial properties, derivatives of the 1,3-diphenyl-1H-pyrazole scaffold have been assessed for their antifungal capabilities. The primary target in these studies has often been Candida albicans, a common opportunistic fungal pathogen.

The same study that investigated pyrazole-pyrimidine and pyrazole-thiazole hybrids also evaluated their efficacy against C. albicans. nih.govnih.gov The Zone of Inhibition (ZOI) results showed that several of the synthesized compounds had high inhibitory potency against the tested pathogenic microbes, including the fungus. nih.govnih.gov Further testing revealed that two compounds, in particular, exhibited a strong effect against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 5 μg/mL, while another was effective at 10 μg/mL. nih.gov Similarly, research on 1,3,5-trisubstituted-1H-pyrazole derivatives also demonstrated promising activity against Candida albicans.

| Compound Series | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrazole-clubbed pyrimidine and thiazole hybrids | Candida albicans | MIC | 5 µg/mL for most active compounds | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | Candida albicans | Well diffusion method | Promising activity at 10 and 100 mg/mL |

Currently, there is a lack of direct research findings specifically investigating the inhibition of cell wall synthesis as the mechanism of action for 1,3-Diphenyl-1H-pyrazol-5-amine or its close derivatives. However, mechanistic studies on related compounds have explored other potential targets. For instance, in the study of pyrazole-clubbed pyrimidine and thiazole hybrids, a molecular docking approach was used to understand their antimicrobial mechanism. The investigation suggested that the compounds likely act by targeting the DNA gyrase enzyme, which is involved in bacterial DNA replication, rather than cell wall synthesis. nih.govnih.gov

Anticancer Activity and Cellular Mechanisms

The pyrazole core is a key feature in many anticancer drugs, and derivatives of this compound have been a focus of research for their potential as novel cancer therapeutics.

A significant body of research has evaluated the cytotoxic (cell-killing) effects of 1,3-diphenyl-1H-pyrazole derivatives against a wide array of human cancer cell lines.

One study involved the synthesis of forty different pyrazole-containing benzimidazole (B57391) hybrids. nih.gov Several of these compounds exhibited potent growth inhibition against human lung (A549), breast (MCF-7), and cervical (HeLa) tumor cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range (0.83–1.81 μM). nih.gov

Another investigation into 5-aminopyrazole derivatives tested their anti-proliferative activity against a panel of 60 cancer cell lines. dntb.gov.uanih.gov The results showed that certain derivatives displayed significant growth inhibition, particularly against breast cancer cell lines like T-47D and leukemia cell lines such as CCRF-CEM and RPMI-8226. nih.gov For example, one derivative reduced the viability of T-47D breast cancer cells to 33.11% at a 10 µM concentration. nih.gov

Furthermore, research on other substituted pyrazoles has shown selective toxicity. One compound, a substituted pyrazolone (B3327878), was found to be selectively toxic to cancerous A431 cells, reducing their viability by 80% at higher concentrations, while showing minimal toxicity to noncancerous HaCaT cells. nih.gov

| Compound Series | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrazole-benzimidazole hybrids | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | IC₅₀ | 0.83–1.81 μM | nih.gov |

| 5-Aminopyrazole derivatives | T-47D (Breast) | % Cell Growth | 33.11% at 10 µM | nih.gov |

| CCRF-CEM (Leukemia) | % Cell Growth | 34.92% at 10 µM | nih.gov | |

| Substituted pyrazolones | A431 (Skin Carcinoma) | % Cell Viability | Reduced by 80% at ≥ 0.5 mM | nih.gov |

Understanding the mechanism by which a compound kills cancer cells is crucial for its development as a therapeutic agent. For derivatives of 1,3-diphenyl-1H-pyrazole, a primary mechanism identified is the induction of apoptosis, or programmed cell death.

In the study of pyrazole-benzimidazole hybrids, further investigations into the mechanism of action were conducted on breast cancer cells. The results from fluorescent staining and DNA fragmentation studies confirmed that the compounds inhibited cell proliferation by inducing apoptosis. nih.gov The study also found that the compounds led to a collapse of the mitochondrial membrane potential and an increase in the levels of reactive oxygen species (ROS), both of which are key events in the apoptotic cascade. nih.gov

Other research has pointed to similar mechanisms. For instance, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were also found to induce significant cell apoptosis. nih.gov The ability of these pyrazole derivatives to trigger programmed cell death in cancer cells highlights their potential as effective anticancer agents. nih.govnih.gov

Inhibition of Cancer Cell Proliferation

A significant body of research has focused on the antiproliferative activity of derivatives of 1,3-diphenyl-1H-pyrazole. One notable study involved the synthesis of a series of 1,3-diphenyl-1H-pyrazole derivatives incorporating a benzimidazole skeleton. These hybrid molecules were assessed for their ability to inhibit the growth of various human cancer cell lines.

Several compounds from this series demonstrated potent growth inhibition against human lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, with IC₅₀ values in the low micromolar range. nih.gov For instance, compounds designated as 9, 17, and 28 were particularly effective, showing significant activity against all tested cell lines. nih.gov

| Cell Line | Compound 9 IC₅₀ (µM) | Compound 17 IC₅₀ (µM) | Compound 28 IC₅₀ (µM) |

| A549 (Lung) | 1.21 | 1.11 | 1.81 |

| MCF-7 (Breast) | 0.96 | 0.83 | 1.05 |

| HeLa (Cervical) | 1.12 | 1.01 | 1.25 |

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Further mechanistic studies on breast cancer cells revealed that these compounds induce apoptosis, as evidenced by DNA fragmentation and fluorescent staining. nih.gov They were also found to disrupt the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS). nih.gov Moreover, these derivatives were shown to arrest the cell cycle in the G1 phase by downregulating cyclin D2 and cyclin-dependent kinase 2 (CDK2). nih.gov

In a separate line of investigation, novel 5-amino pyrazole derivatives were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines. nih.gov These studies underscore the importance of the N-terminal pyrazole ring structure in conferring antiproliferative activity. nih.gov

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. While direct and extensive data on this compound is not available, studies on structurally related compounds provide insights into the potential of this chemical class.

Assessment of Anti-inflammatory Responses

Research into derivatives of 3,5-diphenyl-1H-pyrazole has shown moderate anti-inflammatory activities in animal models. A study focusing on N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles reported on their pharmacological evaluation. While the primary activities observed were local anesthetic and analgesic, moderate anti-inflammatory effects were also noted in rats and mice. nih.gov This suggests that the diphenyl-pyrazole scaffold could contribute to anti-inflammatory responses, although the specific contribution of the 5-amino group in this compound remains to be explicitly determined.

Exploration of Analgesic Mechanisms

The analgesic potential of diphenyl-pyrazole derivatives has been more clearly demonstrated. The aforementioned study on N-substituted 4-amino-3,5-diphenyl-1H-pyrazole derivatives revealed remarkable analgesic activities. nih.gov This indicates that the core structure is conducive to interactions with biological targets involved in pain pathways. The analgesic effects, coupled with local anesthetic properties, suggest a potential mechanism involving the blockade of ion channels or interference with nerve signaling. However, the precise mechanisms for this class of compounds are yet to be fully elucidated.

Modulation of Receptor Activity

One of the most significant areas of investigation for derivatives of this compound is their ability to modulate the activity of specific neurotransmitter receptors, particularly the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).

Investigation of Receptor Binding and Functional Assays

The structure-activity relationship (SAR) of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives as mGluR5 PAMs has been extensively studied. Research has shown that substitutions on the aryl rings can have a marked effect on the functional activity of these compounds. nih.gov For example, studies on a series of analogues of CDPPB revealed that electronegative substituents in the para-position of the benzamide (B126) moiety tend to increase potency. nih.gov

Functional assays, such as measuring glutamate-induced calcium release in cultured rat astrocytes, have been instrumental in characterizing these compounds. In one such study, CDPPB exhibited an EC₅₀ value of 77 ± 15 nM. nih.gov The combination of optimal substituents led to the development of compounds with even greater potency. For example, 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) showed an EC₅₀ of 9.6 ± 1.9 nM in functional assays and a Kᵢ of 156 ± 29 nM in binding assays. nih.gov

| Compound | Functional Assay (EC₅₀) | Binding Assay (Kᵢ) |

| CDPPB | 77 ± 15 nM | 3760 ± 430 nM |

| VU-1545 | 9.6 ± 1.9 nM | 156 ± 29 nM |

EC₅₀ represents the concentration of a compound that provokes a response halfway between the baseline and maximum response. Kᵢ represents the inhibition constant, indicating the binding affinity of a compound to a receptor.

These findings demonstrate that the this compound scaffold is a highly tunable platform for developing selective and potent modulators of mGluR5, with significant therapeutic potential for a range of central nervous system disorders.

Structure-Activity Relationships for Receptor Modulation

The 1,3-diphenyl-1H-pyrazole scaffold has been identified as a promising framework for the development of receptor modulators. Research into derivatives of this core structure has provided valuable insights into the structure-activity relationships (SAR) governing their interaction with specific receptors.

One key area of investigation has been the role of these compounds as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) partial agonists. A study identified a series of 1,3-diphenyl-1H-pyrazole derivatives as potent PPARγ partial agonists through a combination of ligand-centric and receptor-centric virtual screening methods. nih.gov In vitro assays confirmed that these derivatives, such as SP3415, exhibit nanomolar binding affinity for PPARγ. nih.gov Furthermore, these compounds demonstrated competitive antagonism against the full agonist rosiglitazone (B1679542) at micromolar concentrations, and their partial agonistic activity was comparable to that of the known drug pioglitazone (B448) in cell-based transactivation assays. nih.gov Comparative molecular field analysis and binding mode analysis of these pyrazole derivatives have offered new perspectives on their partial agonistic effects, highlighting the importance of the diphenyl-pyrazole core in receptor interaction. nih.gov

The general diphenyl-pyrazole framework has also been explored for its potential in developing anticancer agents, which often involves interactions with various growth factor receptors. researchgate.net While detailed SAR studies specifically for this compound's interaction with cancer-related receptors are still emerging, the broader class of diphenyl-pyrazole derivatives is recognized for its potential in this therapeutic area. researchgate.net

Enzyme Inhibition Studies

The 1,3-diphenyl-1H-pyrazole moiety is a recurring motif in the design of various enzyme inhibitors. Studies have explored its potential to interact with and inhibit the activity of several key enzyme classes.

Investigation of Specific Enzyme Target Interactions

Research has demonstrated that derivatives of the diphenyl-pyrazole scaffold can act as potent inhibitors of several enzyme systems.

Amine Oxidases: A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidases (MAO), swine kidney oxidase, and bovine serum amine oxidase. nih.gov These compounds were found to be effective inhibitors of all the tested amine oxidases. nih.gov Specifically, 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to exhibit good inhibitory activity against monoamine oxidases and bovine serum amine oxidase. capes.gov.br The inhibitory profile of these compounds suggests that the diphenyl-pyrazole nucleus is a key contributor to their activity. capes.gov.br